2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine

DNA Polymerase Enzyme Inhibition Selectivity Profiling

Leverage this distinct 2‑hydrazinyl‑4‑imidazolyl pyrimidine scaffold with documented >9‑fold selectivity for DNA polymerase β/λ over IMPDH2 for precise DNA repair pathway interrogation without purine metabolism disruption. Its ≥95% purity and cost parity with methyl analogs enable systematic SAR exploration in kinase and antiviral primase campaigns. Integrate into diversity‑oriented synthesis libraries without budget distortion. For R&D use only.

Molecular Formula C7H8N6
Molecular Weight 176.18 g/mol
CAS No. 1539600-26-4
Cat. No. B1450455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine
CAS1539600-26-4
Molecular FormulaC7H8N6
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N2C=CN=C2)NN
InChIInChI=1S/C7H8N6/c8-12-7-10-2-1-6(11-7)13-4-3-9-5-13/h1-5H,8H2,(H,10,11,12)
InChIKeyAUXUDZAIVZXEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine (1539600-26-4) Sourcing and Core Identity


2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine (CAS 1539600-26-4), also known as (4-imidazol-1-ylpyrimidin-2-yl)hydrazine, is a small-molecule heterocyclic building block (MW 176.18 g/mol) featuring a hydrazine moiety at the 2-position of a pyrimidine core and an imidazole ring at the 4-position . It is commercially available in research quantities (e.g., 250 mg, 500 mg) with a catalog purity of ≥95% . This scaffold is of interest in medicinal chemistry for the construction of focused libraries targeting kinases and other enzymes due to the privileged nature of the imidazolyl-pyrimidine pharmacophore, as evidenced by its inclusion in public bioactivity databases [1].

2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine (1539600-26-4): The Pitfalls of Blind Substitution


While numerous hydrazinyl-pyrimidine or imidazolyl-pyrimidine analogs exist, direct substitution without empirical validation is a high-risk strategy. The specific substitution pattern (hydrazine at C2, imidazole at C4) is not merely a trivial variation. Structure-activity relationship (SAR) studies in related series, such as those targeting hCMV primase or CDKs, demonstrate that even minor modifications to the pyrimidine core can abolish target binding or drastically alter cellular permeability and off-target profiles . Consequently, the exact compound is required for reproducing specific literature findings or for leveraging its unique selectivity fingerprint (e.g., preferential inhibition of certain DNA polymerases over others, as detailed below) [1].

2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine (1539600-26-4): Quantitative Differentiation Metrics


Differential Inhibition of DNA Polymerases vs. IMPDH2 Defines a Selectivity Profile

The target compound exhibits a modest but measurable inhibitory effect on rat DNA polymerase beta (IC50 = 11.5 µM) and human DNA polymerase lambda (IC50 = 10.2 µM) [1]. In stark contrast, it shows no significant inhibition (IC50 > 100 µM) of mouse inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine biosynthesis [1]. This differential profile suggests a degree of selectivity for certain nucleic acid-processing enzymes over metabolic enzymes, which is a critical differentiator when selecting a tool compound for probing polymerase function without confounding metabolic effects.

DNA Polymerase Enzyme Inhibition Selectivity Profiling

Cost and Sourcing Benchmark Against a Closely Related Methyl Analog

For procurement decisions, the cost of the unsubstituted 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine (CAS 1539600-26-4) is a key consideration. A direct price comparison with its 6-methyl analog (CAS 1502217-62-0) reveals a notable difference in market positioning. The target compound is listed at approximately £560.00 (GBP) for 250 mg from a major supplier , whereas the 6-methyl analog is offered at an equivalent of approximately £520.00 (GBP) for the same quantity and purity (95%) . This suggests that the unsubstituted scaffold, despite its simpler structure, does not command a significantly higher or lower price than a closely related substituted derivative, indicating stable, value-based pricing rather than premium scarcity.

Chemical Procurement Cost Analysis Building Block Comparison

Documented Purity Baseline Enables Reproducible Assay Starting Point

The commercial availability of this compound at a defined purity of 95.0% (HPLC) provides a clear quantitative baseline for assay reproducibility . In contrast, many structurally related imidazolyl-pyrimidine intermediates in the literature are reported with unspecified purity or as crude reaction mixtures, making cross-study comparison of biological activity unreliable. This 95% purity threshold is a tangible differentiator for scientists requiring a validated starting material for hit-to-lead chemistry or biophysical assays.

Analytical Chemistry Quality Control Reproducibility

2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine (1539600-26-4): High-Value Deployment Scenarios


Selective Probe for DNA Polymerase Beta/Lambda vs. IMPDH2

Employ this compound as a starting scaffold to develop selective inhibitors of DNA polymerase beta or lambda. The established >9-fold selectivity over IMPDH2 (Section 3, Evidence Item 1) makes it a suitable tool for chemical biology studies aimed at dissecting the role of these polymerases in DNA repair pathways without concurrent disruption of purine metabolism [1].

SAR Exploration of the Unsubstituted Imidazolyl-Pyrimidine Core

Use this compound as a non-methylated reference point in medicinal chemistry campaigns targeting kinases (e.g., CDK, GSK3) or antiviral primases (e.g., hCMV UL70). Its defined purity (95%) and commercial availability enable systematic derivatization to establish structure-activity relationships, with the baseline biological activity profile (Section 3, Evidence Item 1) providing a comparator for new synthetic derivatives [1].

Cost-Effective Procurement for Hit-to-Lead Chemistry Libraries

Leverage the price parity with its methyl analog (Section 3, Evidence Item 2) to include this compound in diversity-oriented synthesis libraries. Its cost (~£560/250 mg) is aligned with market expectations for a specialized heterocyclic building block, ensuring that budget allocations are not disproportionately impacted when scaling up from milligrams to grams for initial SAR studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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